molecular formula C14H10ClFN4S B11532731 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole

Cat. No.: B11532731
M. Wt: 320.8 g/mol
InChI Key: ZAFBCXBJOMVJBE-UHFFFAOYSA-N
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Description

5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 2-chloro-6-fluorophenyl and phenyl groups, along with the sulfanyl linkage, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.

    Introduction of the 2-Chloro-6-Fluorophenyl Group: This step involves the reaction of the tetrazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

    Sulfanyl Linkage Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-Chlorophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole
  • 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole
  • 5-{[(2-Bromophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole

Uniqueness

5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C14H10ClFN4S

Molecular Weight

320.8 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C14H10ClFN4S/c15-12-7-4-8-13(16)11(12)9-21-14-17-18-19-20(14)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

ZAFBCXBJOMVJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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